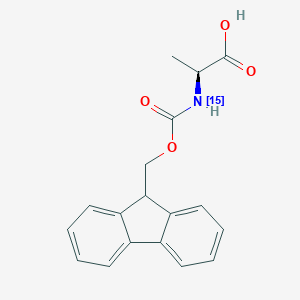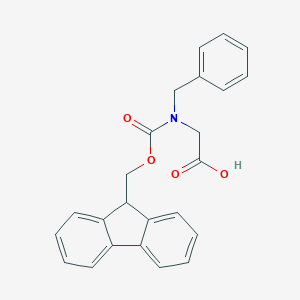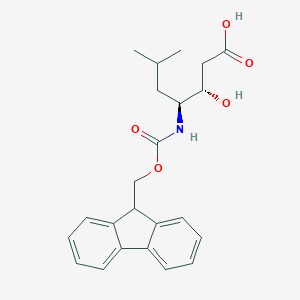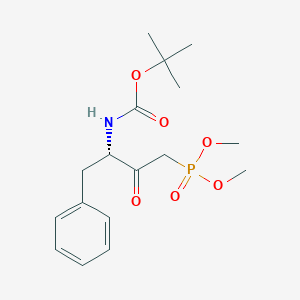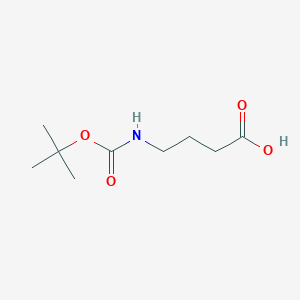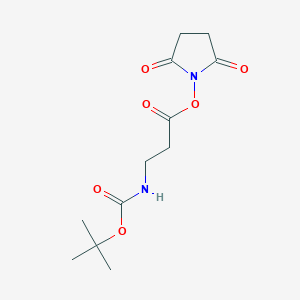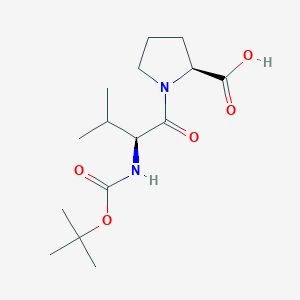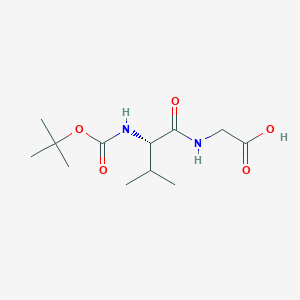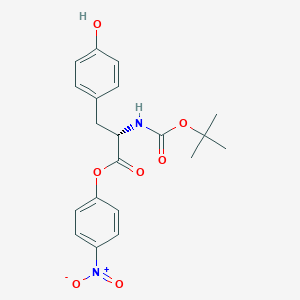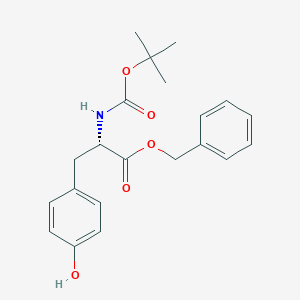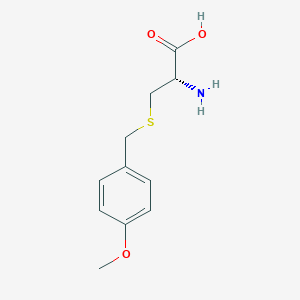
Boc-S-4-methoxybenzyl-D-cysteine
Overview
Description
Boc-S-4-methoxybenzyl-D-cysteine is an organic compound with the molecular formula C16H23NO5S and a molecular weight of 341.43 g/mol . It is a derivative of cysteine, an amino acid, and is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a 4-methoxybenzyl group, and a D-cysteine residue .
Mechanism of Action
Target of Action
Boc-D-Cys(Mob)-OH, also known as Boc-D-Cys(pMeOBzl)-OH, Boc-S-4-methoxybenzyl-D-cysteine, or Boc-S-p-methoxybenzyl-D-cysteine, is primarily used as a protecting group for the cysteine thiol group . The primary target of this compound is the cysteine residue in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, preventing unwanted side reactions and ensuring the correct cysteine connectivity .
Mode of Action
The compound acts by attaching to the thiol group of cysteine, thereby protecting it from unwanted reactions during peptide synthesis . It can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), with either NaBO3 or H2O2 . Cys(Mob(O)) can in turn be incorporated into peptides via Fmoc-SPPS .
Biochemical Pathways
The use of Boc-D-Cys(Mob)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It plays a crucial role in the formation of intra- and inter-molecular disulfide bridges, which contribute to the stabilization of peptide and protein structures .
Pharmacokinetics
The stability of the carbocation generated during the acid treatment has a direct impact on the removal of the protective groups from the corresponding protected cys-containing peptides .
Result of Action
The use of Boc-D-Cys(Mob)-OH results in the successful synthesis of complex peptides and proteins with the correct cysteine connectivity . It enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .
Action Environment
The action of Boc-D-Cys(Mob)-OH is influenced by various environmental factors such as pH, temperature, and the presence of other reactive groups. These factors can affect the stability of the protective group and its ability to protect the cysteine thiol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-S-4-methoxybenzyl-D-cysteine is typically synthesized by reacting D-cysteine with Boc-S-4-methoxybenzyl chloride[2][2]. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product[2][2].
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and large-scale chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions
Boc-S-4-methoxybenzyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and 4-methoxybenzyl groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Free D-cysteine with exposed amino and thiol groups.
Scientific Research Applications
Boc-S-4-methoxybenzyl-D-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted reactions at the amino and thiol groups.
Biology: In the study of protein structure and function, as it allows for the selective modification of cysteine residues.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Boc-S-4-methylbenzyl-D-cysteine: Similar structure but with a methyl group instead of a methoxy group.
Boc-S-4-methoxybenzyl-L-cysteine: The L-enantiomer of Boc-S-4-methoxybenzyl-D-cysteine.
Boc-S-4-methoxybenzyl-D-penicillamine: Contains a penicillamine residue instead of cysteine.
Uniqueness
This compound is unique due to its specific combination of protecting groups and the D-enantiomer of cysteine. This makes it particularly useful in the synthesis of peptides that require the D-form of cysteine, which can have different biological properties compared to the L-form.
Properties
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXRNJMNFVTOM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152879 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58290-35-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

